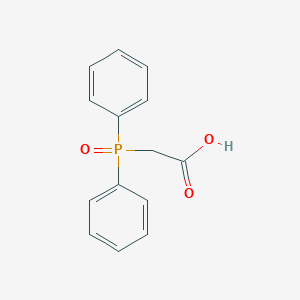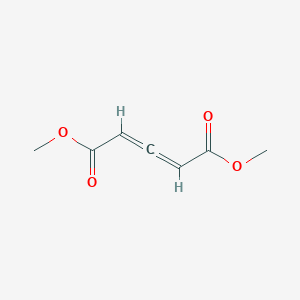
dimethyl-2,3-pentadienedioate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: dimethyl-2,3-pentadienedioate can be synthesized through a multi-step process starting from diethyl acetone-1,3-dicarboxylate. The first step involves the reaction of diethyl acetone-1,3-dicarboxylate with phosphorus pentachloride to form dimethyl 3-chloro-2-pentenedioate. This intermediate is then treated with anhydrous tetrahydrofuran and cooled to 0°C in an ice-salt bath, followed by the addition of a base to yield dimethyl 2,3-pentadienedioate .
Industrial Production Methods: The industrial production of dimethyl 2,3-pentadienedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: dimethyl-2,3-pentadienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
dimethyl-2,3-pentadienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mécanisme D'action
The mechanism of action of dimethyl 2,3-pentadienedioate involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the allene functional group, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Dimethyl 3-chloro-2-pentenedioate: An intermediate in the synthesis of dimethyl 2,3-pentadienedioate.
Dimethyl allene-1,3-dicarboxylate: Another compound with a similar allene structure.
Uniqueness: dimethyl-2,3-pentadienedioate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1712-36-3 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
Clé InChI |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
SMILES canonique |
COC(=O)C=C=CC(=O)OC |
Synonymes |
Dimethyl-2,3-pentadienedioate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
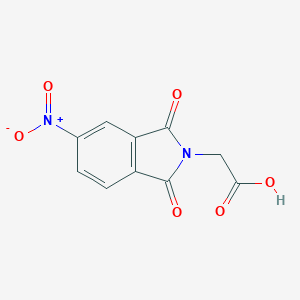
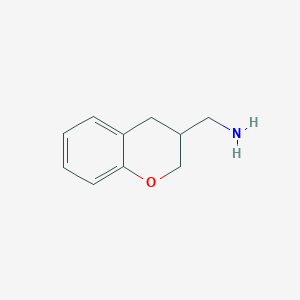

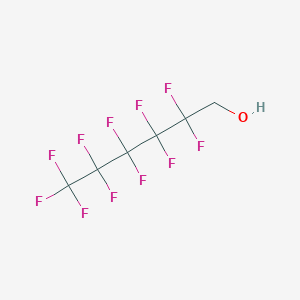
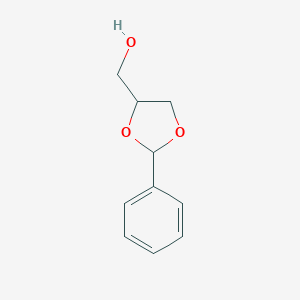
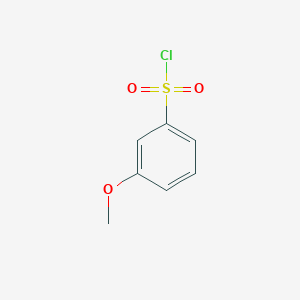
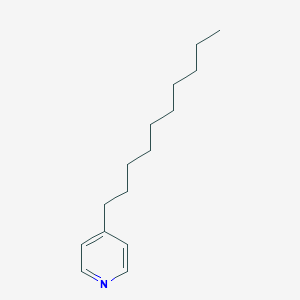
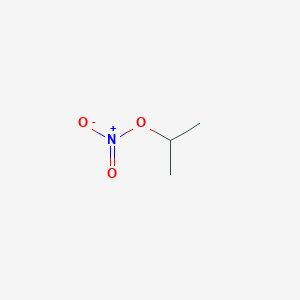
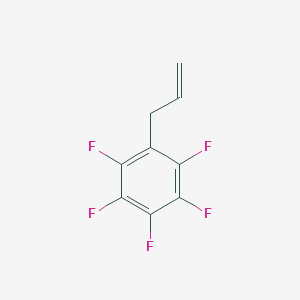
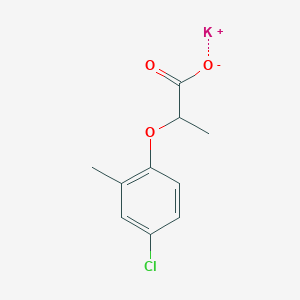

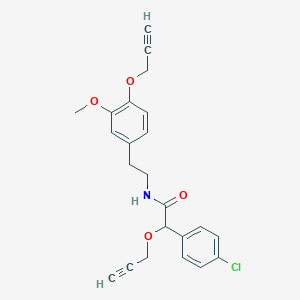
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
